An In-depth Technical Guide to Labeled 17-AAG for Hsp90 Binding Studies
An In-depth Technical Guide to Labeled 17-AAG for Hsp90 Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of labeled 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) for studying its interaction with Heat shock protein 90 (Hsp90). It covers the core principles of Hsp90 function, the mechanism of 17-AAG, detailed experimental protocols for various binding assays, and a compilation of quantitative binding data.
Introduction: Hsp90 and the Promise of 17-AAG
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] These clients include numerous proteins involved in signal transduction, cell cycle regulation, and apoptosis, many of which are implicated in the development and progression of cancer.[2][3] In cancer cells, Hsp90 is often overexpressed and essential for maintaining the function of oncoproteins, making it a compelling target for cancer therapy.[1]
17-AAG, a derivative of the ansamycin (B12435341) antibiotic geldanamycin, is a potent inhibitor of Hsp90.[4] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[5] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[1][3] The use of labeled 17-AAG derivatives has become an invaluable tool for elucidating the intricacies of this interaction and for the discovery of novel Hsp90 inhibitors.
Labeled 17-AAG Probes: Tools for Interrogation
To facilitate the study of Hsp90 binding, 17-AAG has been modified with various labels, including fluorescent tags and biotin (B1667282). These labeled probes enable a range of in vitro and in-cellulo assays to quantify binding affinity, identify new Hsp90 client proteins, and screen for novel inhibitors.
Fluorescently Labeled 17-AAG: These probes, often incorporating dyes like fluorescein (B123965) isothiocyanate (FITC) or boron-dipyrromethene (BODIPY), are crucial for techniques such as fluorescence polarization (FP).[6] The synthesis of these probes involves conjugating the fluorescent dye to a suitable position on the 17-AAG molecule, often through a linker to minimize steric hindrance.[7][8][9][10][11][12][13][14][15]
Biotinylated 17-AAG: Biotin-labeled 17-AAG is a powerful tool for affinity pull-down assays coupled with mass spectrometry to identify Hsp90-interacting proteins.[16] The high affinity of the biotin-streptavidin interaction allows for efficient capture of the biotinylated 17-AAG bound to Hsp90 and its associated client proteins.[5][17][18][19]
Quantitative Binding Data
The following tables summarize the binding affinities of 17-AAG and its derivatives to Hsp90. This data is crucial for comparing the potency of different inhibitors and for designing binding assays.
Table 1: Binding Affinities of 17-AAG and its Analogs to Hsp90
| Compound | Assay Type | Cell Line/System | IC50 / Kd | Reference |
| 17-AAG | Cell-free | Tumor cell derived Hsp90 | IC50: 5 nM | [20] |
| 17-AAG | Proliferation Assay | JIMT-1 | IC50: 10 nM | [20] |
| 17-AAG | Proliferation Assay | SKBR-3 | IC50: 70 nM | [20] |
| 17-AAG | Proliferation Assay | H1975 | IC50: 1.258 nM | [21] |
| 17-AAG | Proliferation Assay | H1437 | IC50: 6.555 nM | [21] |
| 17-AAG | Proliferation Assay | HCC827 | IC50: 26.255 nM | [21] |
| 17-AAG | Proliferation Assay | Calu-3 | IC50: 87.733 nM | [21] |
| Geldanamycin | SPROX | MCF-7 cell lysate | Kd: 0.03 µM (24h) | [22] |
| Geldanamycin | SPROX | MCF-7 cell lysate | Kd: 1 µM (0.5h) | [22] |
| KOSN1559 | SKBr3 Cell Line | IC50: 860 nM, Kd: 16 nM | [23] | |
| Radicicol | ATPase activity | Kd: 19 nM | [23] | |
| SNX2112 | Hsp90 binding | Ki: 1 nM | [23] | |
| 17-DMAG | Her2 degradation | IC50: 20 nM | [23] | |
| 17-AAG | Her2 inhibition | SKBr3 breast cancer cells | IC50: 31 nM | [24] |
| CCT08159 | ATPase activity | Yeast Hsp90 | IC50: 8.9 µM | [24] |
| CCT08159 | Proliferation Assay | HCT116 colon cancer | GI50: 4.1 µM | [24] |
| Derivative 27 | Her2 degradation | MCF-7 cells | IC50: 180 nM | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in Hsp90 binding studies with labeled 17-AAG.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the binding of a fluorescently labeled 17-AAG probe to Hsp90 and its displacement by unlabeled competitors.[6][25][26][27][28]
Materials:
-
Purified Hsp90 protein
-
Fluorescently labeled 17-AAG (e.g., FITC-17-AAG or BODIPY-17-AAG)
-
Unlabeled 17-AAG or other test compounds
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Determine Optimal Tracer Concentration: Serially dilute the fluorescently labeled 17-AAG in assay buffer and measure the fluorescence intensity and polarization. Select the lowest concentration that gives a stable and robust signal.
-
Hsp90 Titration: To a fixed concentration of the fluorescent tracer, add increasing concentrations of purified Hsp90. Incubate at room temperature for 1-2 hours to reach equilibrium. Measure the fluorescence polarization. The concentration of Hsp90 that results in approximately 80% of the maximum polarization signal is typically used for the competition assay.
-
Competitive Binding Assay:
-
Prepare a solution of Hsp90 and the fluorescent tracer in assay buffer at their predetermined optimal concentrations.
-
In a microplate, add serial dilutions of the unlabeled competitor compound (e.g., 17-AAG).
-
Add the Hsp90/tracer mixture to each well.
-
Include controls for no competitor (maximum polarization) and no Hsp90 (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Read the fluorescence polarization of the plate.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Biotinylated 17-AAG Pull-Down Assay
This technique is used to isolate Hsp90 and its client proteins from a cell lysate.[5][17][18][19]
Materials:
-
Biotinylated 17-AAG
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate from cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent)
-
Elution Buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE, or a high concentration of free biotin or unlabeled 17-AAG for native elution)
-
Magnetic rack (for magnetic beads) or microcentrifuge
Protocol:
-
Cell Lysis: Lyse cultured cells in ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.
-
Bead Preparation: Wash the streptavidin beads with Lysis Buffer to remove any preservatives.
-
Binding of Biotinylated 17-AAG to Beads (optional, can be pre-coupled): Incubate the streptavidin beads with an excess of biotinylated 17-AAG for 1-2 hours at 4°C with gentle rotation. Wash the beads to remove unbound probe.
-
Pull-Down:
-
Incubate the prepared cell lysate (typically 0.5-1 mg of total protein) with the biotinylated 17-AAG-coupled beads (or add biotinylated 17-AAG directly to the lysate followed by addition of streptavidin beads).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant (unbound fraction). Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
For Western Blotting (Denaturing Elution): Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.
-
For Mass Spectrometry (Native Elution): Elute the bound proteins by incubating the beads with a high concentration of free biotin or unlabeled 17-AAG.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to confirm the functional consequence of Hsp90 inhibition by 17-AAG, which is the degradation of its client proteins.[1][3][29][30]
Materials:
-
Cultured cells
-
17-AAG
-
Lysis Buffer (as above)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2/ErbB2), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of 17-AAG for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in the pull-down assay protocol.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the client proteins of interest, Hsp70, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of client proteins and Hsp70 in the 17-AAG-treated samples to the vehicle control. A decrease in client protein levels and an increase in Hsp70 levels are indicative of Hsp90 inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Hsp90 function and its inhibition by 17-AAG is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: The Hsp90 Chaperone Cycle and the Mechanism of 17-AAG Inhibition.
Caption: Key Signaling Pathways Modulated by Hsp90 and Targeted by 17-AAG.
Caption: A Typical Experimental Workflow for Hsp90 Binding Studies Using Labeled 17-AAG.
Conclusion
Labeled 17-AAG probes are indispensable tools for the detailed investigation of Hsp90 biology and the development of novel anticancer therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to explore the Hsp90-inhibitor interface. The continued application of these techniques will undoubtedly lead to a deeper understanding of Hsp90's role in disease and pave the way for the next generation of targeted therapies.
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